![molecular formula C17H23NO6 B1380628 Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- CAS No. 1569085-10-4](/img/structure/B1380628.png)
Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-
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Description
Scientific Research Applications
Pharmaceutical Research: Antidiabetic Agents
This compound has been utilized in the synthesis of novel benzoic acid derivatives that show promise as antidiabetic agents. These derivatives, designed with benzoic acid as the acidic head and hydrazone as the linker, have been evaluated for their PPARγ agonist activity . Some synthesized compounds exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimal side effects .
Cosmetic Industry: UV Filters
In the cosmetic industry, similar benzoic acid derivatives have been assessed for use as UV filters. The safety evaluations have shown that these compounds have very low oral toxicity, do not irritate the skin or mucous membranes, and have no mutagenic or clastogenic activity. This makes them suitable for use in sunscreens and other cosmetic products designed to protect against UV radiation .
Material Science: Corrosion Inhibition
Benzoic acid derivatives have been investigated for their effectiveness in enhancing the corrosion resistance of materials such as austenitic AISI 316 stainless steel. These studies are crucial for developing new materials that can withstand harsh chemical environments, thereby extending the life of industrial components .
properties
IUPAC Name |
3-methoxy-4-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-15(21)18-17(7-8-17)10-23-12-6-5-11(14(19)20)9-13(12)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHDXGGOCROTOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy- |
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